Cas no 58248-48-9 (3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea)

58248-48-9 structure
Nom du produit:3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea Propriétés chimiques et physiques
Nom et identifiant
-
- Urea,N-phenyl-N'-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)-
- 3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea
- 58248-48-9
- 1-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-phenylurea
- 1-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylurea
- F0174-0270
- AB00666969-01
- AKOS024574778
- Oprea1_634278
-
- Piscine à noyau: InChI=1S/C16H17N3O2S/c1-16(2)8-11-13(12(20)9-16)22-15(18-11)19-14(21)17-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,17,18,19,21)
- La clé Inchi: KVLBLSFIJOTVSW-UHFFFAOYSA-N
- Sourire: CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)NC3=CC=CC=C3)C
Propriétés calculées
- Qualité précise: 315.10431
- Masse isotopique unique: 315.104
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 2
- Complexité: 449
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.2
- Surface topologique des pôles: 99.3A^2
Propriétés expérimentales
- Le PSA: 71.09
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0174-0270-4mg |
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea |
58248-48-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0174-0270-20μmol |
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea |
58248-48-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0174-0270-3mg |
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea |
58248-48-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0174-0270-5mg |
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea |
58248-48-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0174-0270-10mg |
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea |
58248-48-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0174-0270-15mg |
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea |
58248-48-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0174-0270-30mg |
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea |
58248-48-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0174-0270-50mg |
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea |
58248-48-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0174-0270-2μmol |
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea |
58248-48-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0174-0270-40mg |
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea |
58248-48-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-phenylurea Littérature connexe
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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